molecular formula C8H17NO3 B3114754 Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate CAS No. 204587-92-8

Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate

Cat. No.: B3114754
CAS No.: 204587-92-8
M. Wt: 175.23 g/mol
InChI Key: KMUQLNSVLPPTEO-WDSKDSINSA-N
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Description

Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate (CAS 204587-92-8) is a chiral building block of high value in pharmaceutical research and development, with a molecular formula of C8H17NO3 and a molecular weight of 175.23 g/mol . This compound features a stereochemically defined structure, with the (2S,3S) configuration being particularly significant for designing molecules with specific biological activities. Its key structural elements—the protected amino and hydroxy groups on a compact carbon chain—make it an versatile intermediate for constructing complex target molecules. This reagent is primarily employed in medicinal chemistry as a key chiral precursor in the synthesis of protease inhibitors . Research indicates that analogous tert-butyl-protected amino acid derivatives are crucial in the structure-based design of potent and selective inhibitors for enzymes like β-secretase (BACE1), a key therapeutic target in Alzheimer's disease research . The stereochemistry of the amino and hydroxy groups is critical for forming key hydrogen-bonding interactions within enzyme active sites, thereby influencing both the potency and selectivity of the resulting drug candidates . The tert-butyl ester group serves as a common protecting group, enhancing the compound's solubility in organic solvents and facilitating straightforward synthetic manipulations during multi-step synthesis. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl (2S,3S)-3-amino-2-hydroxybutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3/c1-5(9)6(10)7(11)12-8(2,3)4/h5-6,10H,9H2,1-4H3/t5-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUQLNSVLPPTEO-WDSKDSINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC(C)(C)C)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C(=O)OC(C)(C)C)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate typically involves the esterification of the corresponding amino acid. One common method is the reaction of (2S,3S)-3-amino-2-hydroxybutanoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety. The use of flow microreactors allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The tert-butyl ester group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.

Major Products Formed:

    Oxidation: Formation of tert-butyl-(2S,3S)-3-amino-2-oxobutanoate.

    Reduction: Formation of tert-butyl-(2S,3S)-3-amino-2-hydroxybutylamine.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Chemistry: Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate is used as a building block in organic synthesis. Its unique reactivity makes it valuable for the synthesis of complex molecules.

Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. Its structural features allow it to mimic natural substrates in biochemical assays.

Medicine: this compound has potential applications in drug development. It can be used as a precursor for the synthesis of pharmaceutical compounds with therapeutic properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with target molecules, facilitating binding and reactivity. The tert-butyl ester group provides steric hindrance, influencing the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural and functional differences between Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Features
This compound C₈H₁₇NO₃ 175.23 Tert-butyl ester, amino, hydroxyl Chiral, acid-stable ester, used as a synthetic intermediate
Ethyl (2S,3S)-3-(allyl(tert-butoxycarbonyl)amino)-2-hydroxybutanoate (S4e2) C₁₄H₂₅NO₅ 287.35 Ethyl ester, allyl, tert-butoxycarbonyl (Boc) Contains Boc-protected amino group; synthesized in 78% yield via GPVIII
(2S,3S)-2-amino-3-hydroxybutanoic acid C₄H₉NO₃ 119.12 Carboxylic acid, amino, hydroxyl Free acid form; potential role in metabolic pathways
QE-9835 [(2S,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-(naphthalen-2-yl)propanoic acid] C₁₈H₂₁NO₅ 331.40 Naphthyl, carboxylic acid, Boc-protected amino Rigid aromatic structure; limited hazard data available

Key Comparative Insights

Ester Group Variations
  • Tert-butyl ester vs. Ethyl ester : The tert-butyl group in the target compound provides steric bulk and acid stability, whereas ethyl esters (e.g., S4e2 in ) are smaller and may hydrolyze more readily under basic conditions. This makes the tert-butyl derivative preferable for protecting carboxylic acids during multi-step syntheses .
  • Boc Protection: S4e2 includes a Boc-protected amino group, which is absent in the target compound. The Boc group enhances amino group stability during reactions, suggesting S4e2 is tailored for amine-sensitive syntheses .
Free Acid vs. Ester

The free acid (2S,3S)-2-amino-3-hydroxybutanoic acid () lacks the tert-butyl ester, rendering it more polar and water-soluble. This difference impacts bioavailability and applications; esters like the target compound are often used to improve cell membrane permeability in drug design .

Aromatic vs. Aliphatic Substituents

QE-9835 () incorporates a naphthyl group, increasing molecular rigidity and weight compared to the aliphatic tert-butyl group in the target compound. Aromatic systems like naphthyl may enhance binding affinity in receptor-targeted molecules but reduce solubility .

Biological Activity

Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate is a compound of significant interest in biochemical research due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a tert-butyl group attached to a butanoate backbone that includes both amino and hydroxy functional groups. This configuration allows for diverse interactions with biological molecules, influencing its reactivity and biological functions.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The amino and hydroxy groups can form hydrogen bonds and engage in electrostatic interactions at active sites, which can modulate enzyme activity or receptor signaling pathways. The steric hindrance provided by the tert-butyl group may also affect the compound's stability and reactivity, making it a valuable candidate for further investigation in drug development.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit antioxidant properties. For instance, studies have shown that related compounds can mitigate oxidative stress in cellular models, potentially providing neuroprotective effects against conditions such as ischemic stroke . This suggests that this compound may similarly contribute to reducing oxidative damage.

Enzyme Inhibition

There is evidence that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it has been investigated for its role in inhibiting β-secretase activity, which is crucial in the context of Alzheimer's disease research . The inhibition of such enzymes could lead to therapeutic applications in neurodegenerative diseases.

Case Studies and Research Findings

  • Oxidative Stress Reduction :
    • A study explored the effects of a related compound on oxidative stress induced by oxygen-glucose deprivation (OGD) in neuroblastoma cells. The findings suggested that the compound significantly reduced cell apoptosis and oxidative stress markers, supporting its potential use as a neuroprotective agent .
  • Enzyme Interaction :
    • Research on enzyme inhibitors has demonstrated that this compound derivatives can effectively inhibit β-secretase, highlighting their relevance in developing treatments for Alzheimer’s disease .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism
Tert-butyl-(2S,3R)-3-amino-2-hydroxybutanoatePotential neuroprotective effectsAntioxidant activity
Tert-butyl-(2R,3R)-3-amino-2-hydroxybutanoateEnzyme inhibition (β-secretase)Competitive inhibition

Q & A

Q. What are the standard synthetic routes for Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate?

The synthesis typically involves protection/deprotection strategies for amino and hydroxyl groups. For example, a two-step process may include:

  • Step 1 : Protection of the amino group using a tert-butoxycarbonyl (Boc) group under basic conditions (e.g., LiOH in THF/H₂O) to form intermediates like (2S,3S)-ethyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxyhexanoate .
  • Step 2 : Hydrolysis or coupling reactions to introduce functional groups, followed by purification via column chromatography or recrystallization. Asymmetric synthesis methods, such as those used for structurally similar diamino acids, employ chiral auxiliaries or enzymatic resolution to achieve high stereochemical purity .

Q. What characterization techniques are critical for confirming structure and purity?

  • Nuclear Magnetic Resonance (NMR) : Essential for verifying stereochemistry and backbone structure (e.g., distinguishing 2S,3S from 2R,3R configurations) .
  • High-Performance Liquid Chromatography (HPLC) : Used with chiral columns to assess enantiomeric excess (>98% purity is often required for pharmaceutical intermediates) .
  • X-ray Crystallography : Provides definitive proof of molecular geometry, particularly for resolving ambiguities in stereochemical assignments .

Q. What handling precautions are necessary for this compound?

  • Storage : Keep in a dry, inert atmosphere (argon/nitrogen) at 2–8°C to prevent hydrolysis of the Boc group .
  • Safety : Use PPE (gloves, goggles) to avoid skin/eye contact. The compound may release toxic gases (e.g., CO, NOₓ) under decomposition .
  • Disposal : Classify as hazardous waste and incinerate via licensed facilities to prevent environmental contamination .

Advanced Research Questions

Q. How can contradictions in stereochemical outcomes during synthesis be resolved?

Discrepancies in stereochemical purity often arise from competing reaction pathways or racemization. Mitigation strategies include:

  • Temperature Control : Lowering reaction temperatures (<0°C) to suppress epimerization .
  • Chiral Catalysts : Employing organocatalysts (e.g., proline derivatives) to enhance enantioselectivity .
  • Analytical Validation : Cross-validate results using multiple techniques (e.g., circular dichroism + chiral HPLC) to confirm configuration .

Q. How can reaction conditions be optimized for improved yield without compromising stereoselectivity?

  • Flow Microreactors : Enhance mixing efficiency and reduce side reactions (e.g., via continuous flow systems), achieving >90% yield in some Boc-protected amino acid syntheses .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) stabilize intermediates, while additives like Hünig’s base minimize acid-catalyzed degradation .
  • Real-Time Monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .

Q. What mechanistic insights explain the compound’s reactivity in peptide coupling?

The Boc group acts as a temporary protecting group, stable under acidic conditions but cleavable with TFA. The hydroxyl and amino groups participate in nucleophilic reactions (e.g., with chloroacetyl chloride) to form ester or amide linkages. Steric hindrance from the tert-butyl moiety can slow reaction kinetics, requiring longer reaction times for complete conversion .

Q. How does the compound’s stability vary under different storage conditions?

  • Moisture Sensitivity : Hydrolysis of the Boc group accelerates in humid environments, reducing shelf life. Desiccants (e.g., molecular sieves) are critical for long-term storage .
  • Thermal Stability : Decomposition occurs above 120°C, generating tert-butanol and CO₂. Differential Scanning Calorimetry (DSC) studies confirm thermal degradation thresholds .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies?

Discrepancies (e.g., 120–122°C vs. 150–151°C for similar Boc-protected derivatives) may stem from:

  • Polymorphism : Different crystalline forms exhibit distinct melting behaviors .
  • Impurity Levels : Residual solvents (e.g., THF) or unreacted starting materials lower observed melting points .
  • Measurement Techniques : Capillary vs. DSC methods yield variations of ±5°C .

Q. How to address inconsistencies in reported biological activity data?

  • Standardization : Use reference standards (e.g., USP/EP-grade materials) to calibrate assays .
  • Meta-Analysis : Cross-reference data from peer-reviewed studies (e.g., β-secretase inhibition assays) to identify outliers .

Methodological Tables

Parameter Typical Value Reference
Molecular Weight331.4 g/mol (C₁₈H₂₁NO₅)
Stereochemical Purity≥98% (by chiral HPLC)
Optimal Storage Temperature2–8°C (under argon)
Thermal Decomposition Onset120°C (DSC)
Common SolventsTHF, DMF, Dichloromethane

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate
Reactant of Route 2
Tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate

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